molecular formula C8H11ClN2 B8802083 4-Chloro-6-isopropyl-5-methylpyrimidine CAS No. 1256955-64-2

4-Chloro-6-isopropyl-5-methylpyrimidine

Cat. No. B8802083
M. Wt: 170.64 g/mol
InChI Key: LURVASRCMCNIQQ-UHFFFAOYSA-N
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Patent
US08648066B2

Procedure details

To 6-isopropyl-5-methylpyrimidin-4-ol (0.25 g, 1.6 mmol) was added neat phosphorous oxychloride (5 mL) and the mixture stirred at 70° C. for 3 h. After cooling to room temperature the solution was concentrated, diluted with water then neutralized by portionwise addition of saturated sodium carbonate solution. The aqueous mixture was extracted with ethyl acetate and the organic solution washed with brine then dried over anhydrous sodium sulfate. Filtration and concentration provided 4-chloro-6-isopropyl-5-methylpyrimidine (30 mg, 11% yield) as a brown oil that was used without further purification. MS (EI) for C8H11ClN2: 170 (MH+).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[N:9]=[CH:8][N:7]=[C:6](O)[C:5]=1[CH3:11])([CH3:3])[CH3:2].P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:6]1[C:5]([CH3:11])=[C:4]([CH:1]([CH3:3])[CH3:2])[N:9]=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C(C)(C)C1=C(C(=NC=N1)O)C
Name
Quantity
5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 70° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the solution
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
diluted with water
ADDITION
Type
ADDITION
Details
then neutralized by portionwise addition of saturated sodium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic solution washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC=NC(=C1C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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